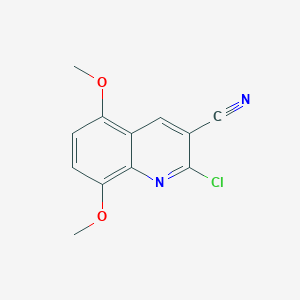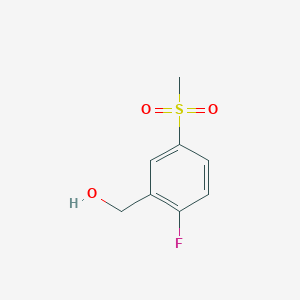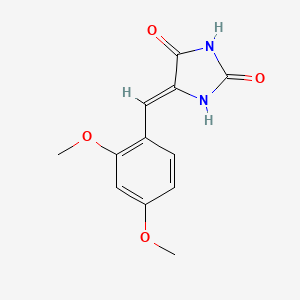![molecular formula C12H8N2O3 B12859078 3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . Another approach includes the use of phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:
作用機序
The mechanism of action of 3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to bind to prostaglandin H2 synthase (PGHS) protein and trypsin enzyme, indicating potential anti-inflammatory effects . The compound’s structure allows it to interact with various biological receptors, leading to its diverse pharmacological activities.
類似化合物との比較
Similar Compounds
2-(Benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of 3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid.
Benzoxazole: The parent compound of the benzoxazole derivatives, known for its wide range of biological activities.
Oxazoline: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanomethyl and acrylic acid moieties provide additional sites for chemical modification, making it a versatile compound for various applications.
特性
分子式 |
C12H8N2O3 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
(E)-3-[4-(cyanomethyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H8N2O3/c13-7-6-8-2-1-3-9-12(8)14-10(17-9)4-5-11(15)16/h1-5H,6H2,(H,15,16)/b5-4+ |
InChIキー |
QJDSSCAFLPNOSY-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)CC#N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


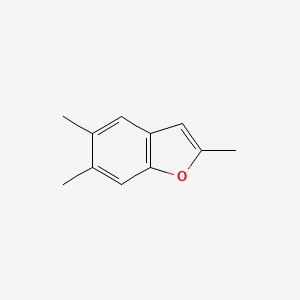

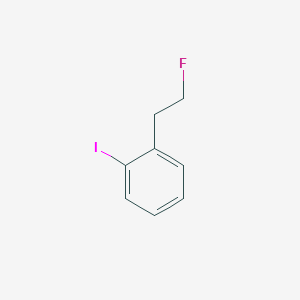

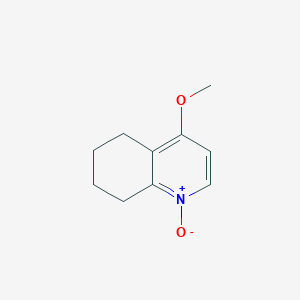
![3a-Methyl-8-nitro-1,2,3,3a,4,5-hexahydro-pyrrolo[1,2-a]quinoline](/img/structure/B12859008.png)
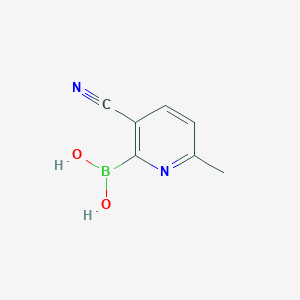

![(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B12859023.png)
![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]piperidine hydrochloride](/img/structure/B12859031.png)
